2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
The exact mass of the compound 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylbicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKREHRYLBOJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954240 | |
| Record name | 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32508-22-8 | |
| Record name | 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32508-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbicyclo(2.2.1)heptane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032508228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic Acid
Executive Summary
2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS 32508-22-8), also known as 2-methylnorbornane-2-carboxylic acid, represents a critical scaffold in modern medicinal chemistry.[1] Unlike flexible aliphatic chains, this bicyclic system offers a rigid, defined spatial vector for the carboxylic acid moiety, making it an invaluable tool for conformational locking and bioisosteric replacement .
This guide provides an in-depth analysis of its physicochemical properties, emphasizing the steric influence of the C2-quaternary center.[1][2] It details a self-validating protocol for the synthesis and separation of its stereoisomers (exo vs. endo), a common bottleneck in utilizing this scaffold effectively.[1][2]
Structural Architecture & Stereochemistry[2]
The compound consists of a bicyclo[2.2.1]heptane (norbornane) skeleton with a quaternary carbon at the 2-position, substituted with a methyl group and a carboxylic acid.[1][2]
The Quaternary Center
The presence of the methyl group at C2 creates a quaternary center , significantly increasing the steric bulk around the carboxylic acid compared to the parent norbornane-2-carboxylic acid.[1][2] This steric hindrance:
-
Reduces metabolic susceptibility to esterases/glucuronidation.[2]
-
Restricts the rotation of the carboxylate group, fixing the hydrogen-bond acceptor/donor vector.[1][2]
Stereoisomerism: Exo vs. Endo
The spatial arrangement of the carboxylic acid relative to the methylene bridge (C7) defines the isomerism.[2] This is the most critical physicochemical parameter for receptor binding.[2]
-
Exo-isomer: The carboxylic acid is "equatorial-like," pointing away from the bulk of the cage.[1][2] It is generally more thermodynamically stable and sterically accessible.[1][2]
-
Endo-isomer: The carboxylic acid is "axial-like," pointing "down" away from the bridge.[1][2] It is often the kinetic product of Diels-Alder precursors but suffers from greater steric compression.[1][2]
Physicochemical Profile
The following data consolidates experimental and high-confidence predicted values. The melting point is a key purity indicator, distinguishing the saturated acid from its unsaturated norbornene precursors (which often melt higher, ~150°C).
Table 1: Core Physicochemical Parameters[1]
| Parameter | Value | Notes |
| CAS Number | 32508-22-8 | Specific to the saturated acid.[1][3] |
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| Melting Point | 92–93 °C | Experimental value [1][2].[2][4] |
| Boiling Point | ~240 °C | Predicted at 760 mmHg.[2] |
| pKa (Acid) | 4.83 ± 0.20 | Predicted.[2][5] Slightly higher than acetic acid (4.[2]76) due to the +I effect of the norbornyl skeleton and steric inhibition of solvation [3].[2] |
| LogP (Oct/Water) | 1.7 – 2.1 | Predicted.[2] Indicates moderate lipophilicity suitable for CNS penetration.[2] |
| Solubility | Sparingly soluble in H₂O | Soluble in DCM, MeOH, DMSO.[2] |
Solubility & Lipophilicity
The norbornane cage is highly lipophilic.[2] The addition of the hydrophilic carboxyl group creates an amphiphilic structure.[2] However, the "greasy" ball-like structure of the norbornane cage dominates, driving the LogP toward ~2.[2]0. This makes the compound an excellent scaffold for increasing the lipophilic efficiency (LipE) of polar pharmacophores.[2]
Synthetic Accessibility & Purification Protocols
The synthesis of 2-methylnorbornane-2-carboxylic acid typically proceeds via the Diels-Alder reaction of cyclopentadiene and methyl methacrylate, followed by hydrogenation.[1][2] The critical challenge is stereocontrol .
The Isomer Separation Challenge
Diels-Alder reactions with methyl methacrylate typically yield a mixture of exo and endo isomers (often favoring endo kinetically).[1][2] Separating the saturated acids is difficult due to similar physical properties.[2]
The Solution: Separation is best performed at the unsaturated intermediate stage using Iodolactonization .[2] This relies on the fact that only the endo-acid (or carboxylate) can cyclize intramolecularly with the C5-C6 alkene to form a lactone.[1][2] The exo-isomer cannot reach the alkene and remains an acid.[1][2]
Protocol: Synthesis and Isomer Resolution
Step 1: Diels-Alder Cycloaddition React cyclopentadiene (freshly cracked) with methyl methacrylate to yield 2-methyl-5-norbornene-2-carboxylic acid methyl ester.[1][2] Hydrolyze to the acid mixture.
Step 2: Iodolactonization (The Separation Filter)
-
Dissolve the mixed endo/exo unsaturated acids in aqueous NaHCO₃.[2]
-
Add Iodine (I₂) / KI solution slowly.[2]
-
Mechanism: The endo-isomer reacts to form a neutral iodolactone, which precipitates or is extracted into organic solvent (ether/DCM).[1][2] The exo-isomer remains as the water-soluble carboxylate salt.[1][2]
-
Separation: Extract the organic layer (contains endo-lactone).[1][2] Acidify the aqueous layer and extract to recover pure exo-unsaturated acid.[1][2]
Step 3: Reduction Hydrogenate the separated exo-unsaturated acid (H₂, Pd/C, MeOH) to yield the target exo-2-methylnorbornane-2-carboxylic acid .[1]
Workflow Visualization
Figure 1: Strategic workflow for the synthesis and purification of the exo-isomer using the iodolactonization filter.
Applications in Drug Design[1][6][7]
Bioisosterism and Conformational Locking
The 2-methylnorbornane scaffold is a "fat," rigid bioisostere for:
-
Cyclohexane carboxylic acids: It adds rigidity and bulk.[1][2]
-
Tert-butyl groups: The bicyclic system mimics the spherical volume of a t-butyl group but provides a vector for functionalization.[1][2]
By replacing a flexible alkyl chain with this scaffold, researchers can "lock" the bioactive conformation.[2] The high C(sp³)-content improves solubility and metabolic stability compared to flat aromatic rings (the "Escape from Flatland" strategy).[1][2]
Vector Alignment
The choice between exo and endo allows for precise vector tuning.[2]
-
Exo: Projects the acid group into solvent or a specific binding pocket with an "extended" topology.[1][2]
-
Endo: Projects the acid group back toward the core, creating a "folded" topology useful for inducing turns in peptidomimetics.[2]
References
-
Sigma-Aldrich (Merck). 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid Product Sheet. Accessed Oct 2023.[2] (Note: Link directs to catalog; specific batch data cited in text).
-
ChemicalBook. 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid Properties.
-
PubChem. Compound Summary: 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid.[1][2] National Library of Medicine.[2]
-
Kwart, H., & Kaplan, L. (1954).[2] The dissociation constants of some substituted bicyclo[2.2.1]heptane-2-carboxylic acids. Journal of the American Chemical Society.[2] (Fundamental physical organic chemistry of the norbornane acid series).
-
NIST Chemistry WebBook. Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-Methyl-2-norbornene | C8H12 | CID 136510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid | 32508-22-8 [sigmaaldrich.com]
- 5. BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID CAS#: 824-62-4 [m.chemicalbook.com]
Technical Deep Dive: 2-Methyl Substituted Norbornane Carboxylic Acids
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes synthetic methodology, stereochemical analysis, and application logic into a cohesive narrative.
Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, Materials Engineers
Executive Summary: The Rigid Scaffold Advantage
In the landscape of modern medicinal chemistry and advanced materials, the 2-methyl-2-norbornanecarboxylic acid scaffold represents a pinnacle of "conformational locking."[1] Unlike flexible aliphatic chains, the bicyclo[2.2.1]heptane (norbornane) cage provides a rigid, defined vector for substituents. The introduction of a methyl group at the C2 position—creating a quaternary center—adds a critical layer of steric bulk and chirality that is exploited to:
-
Restrict Conformational Entropy: Freezing the bioactive conformation of a ligand to enhance binding affinity (entropic advantage).
-
Modulate Metabolic Stability: Blocking
-proton abstraction to prevent racemization or metabolic degradation.[1] -
Enhance Lipophilicity: The methyl group increases
, facilitating membrane permeability compared to the non-methylated parent.
This guide details the stereoselective synthesis, physicochemical profiling, and strategic application of these derivatives.
Structural & Stereochemical Fundamentals
The norbornane skeleton is a bridged bicyclic system. When substituted at the C2 position with both a methyl group and a carboxylic acid, two distinct diastereomers arise. Understanding this nomenclature is critical for reproducibility.
| Isomer Designation | Structural Configuration | Thermodynamic Stability |
| Exo-Acid (Endo-Methyl) | Carboxyl group is exo (towards the bridge).[1] Methyl is endo. | Generally less stable due to steric clash with C7 bridge protons (if carboxyl is large), but often kinetically favored in specific hydrolyses. |
| Endo-Acid (Exo-Methyl) | Carboxyl group is endo (away from bridge).[1] Methyl is exo. | Often thermodynamically preferred in equilibrated mixtures due to reduced steric strain on the larger carboxyl group. |
Expert Insight: In drug design, the exo-acid is frequently preferred because the carboxylate group is more solvent-accessible and less sterically hindered for receptor interaction, whereas the endo-acid can suffer from shielding by the molecular cage.
Synthetic Methodology: The Diels-Alder Route
The most robust route to 2-methyl norbornane carboxylic acids involves a [4+2] cycloaddition followed by hydrogenation.[1] This protocol is designed for scalability and stereocontrol.
Phase 1: Cycloaddition (Construction of the Cage)
Reaction: Cyclopentadiene (CPD) + Methacrylic Acid (or Methyl Methacrylate). Mechanism: Diels-Alder cycloaddition.[1][2][3] Key Challenge: Controlling the Exo/Endo selectivity.
-
Kinetic Control: Low temperature (
to RT) favors the Endo adduct (Alder rule), but the presence of the 2-methyl group destabilizes the transition state, often leading to lower selectivity than simple acrylates. -
Thermodynamic Control: Lewis acid catalysis (e.g.,
, ) or high temperature can shift the ratio.
Phase 2: Hydrogenation (Saturation)
Reaction: Pd/C catalyzed hydrogenation of the C5-C6 double bond.[1] Outcome: Yields the saturated 2-methyl-2-norbornanecarboxylic acid.[1] Note: This step preserves the stereochemistry established in Phase 1.
Phase 3: Resolution (Separation)
Separation is best achieved at the ester stage (before hydrolysis) or via Iodolactonization (which works selectively on the endo-acid derivative, allowing the exo-isomer to remain in the organic phase).
Visualization: Stereoselective Synthesis Workflow
The following diagram outlines the logical flow for synthesizing and isolating the specific isomers.
Caption: Logical workflow for the synthesis and resolution of 2-methyl norbornane carboxylic acid isomers.
Experimental Protocol: Synthesis of 2-Methyl-2-Norbornanecarboxylic Acid[1]
Safety Warning: Cyclopentadiene is unstable and must be freshly cracked from dicyclopentadiene immediately prior to use.
Step 1: Diels-Alder Cycloaddition[1]
-
Reagents: Freshly cracked Cyclopentadiene (66 g, 1.0 mol), Methacrylic Acid (86 g, 1.0 mol).
-
Setup: 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Procedure:
-
Cool the methacrylic acid to
in an ice bath. -
Add cyclopentadiene dropwise over 1 hour to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2). The disappearance of CPD indicates completion.
-
-
Workup: Distill the crude mixture under reduced pressure to remove unreacted starting materials. The product (mixture of exo/endo 2-methyl-5-norbornene-2-carboxylic acid) is obtained as a viscous oil.[1]
Step 2: Hydrogenation[1]
-
Reagents: Diels-Alder adduct (15.2 g, 0.1 mol), 10% Pd/C (1.5 g), Methanol (150 mL).
-
Setup: High-pressure hydrogenation vessel (Parr shaker).
-
Procedure:
-
Dissolve the adduct in methanol and add the catalyst.
-
Pressurize with
gas to 40 psi (3 bar). -
Shake at room temperature for 4 hours.
-
Validation: H-NMR will show the disappearance of the olefinic protons (
5.9–6.2 ppm).
-
-
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the crude saturated acid. Recrystallize from hexane/pentane to obtain the pure solid.
Physicochemical Profiling & Applications
Physicochemical Data
| Property | Value/Trend | Causality |
| Molecular Weight | 154.21 g/mol | C9H14O2 |
| Predicted pKa | ~4.9 - 5.1 | The 2-methyl group exerts a +I (inductive) effect, slightly destabilizing the carboxylate anion compared to the unsubstituted analog, while steric bulk hinders solvation of the anion, further raising pKa (weaker acid).[1] |
| LogP (Lipophilicity) | ~2.1 | Higher than unsubstituted norbornane acid (~1.7). The methyl group adds hydrophobicity, improving blood-brain barrier (BBB) penetration potential. |
Applications in Drug Discovery[5][6]
-
Bioisosterism: The 2-methyl-2-carboxylic acid moiety serves as a rigid bioisostere for the gem-dimethyl group found in many natural products, or as a replacement for a planar phenyl ring to increase saturation (
) and improve solubility.[1] -
Viral Inhibitors: Derivatives of norbornane carboxylic acids have shown efficacy as scaffolds in HIV-1 protease inhibitors, where the rigid cage fills the hydrophobic S1/S2 pockets of the enzyme [1].
-
Amino Acid Transport: While the 2-amino derivative (BCH) is the classic inhibitor of L-type amino acid transporters (LAT1), the 2-methyl-2-carboxylic acid scaffold is investigated for targeting monocarboxylate transporters (MCTs) due to its structural similarity to lactate/pyruvate but with steric bulk that prevents transport, effectively locking the transporter [2].[1]
References
-
Gasanov, A. G., et al. (2019). Biologically Active Derivatives of Norbornene Series. Processes of Petrochemistry and Oil Refining.
-
Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry.
-
Sigma-Aldrich. (n.d.).[1] Methyl 5-norbornene-2-carboxylate Product Information. [1]
-
PubChem. (n.d.). 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. National Library of Medicine. [1]
Sources
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Incorporation of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic Acid into Peptide Scaffolds
Introduction: Engineering Peptidergic Precision with Conformationally Rigid Scaffolds
The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. A powerful strategy to overcome these limitations is the incorporation of non-canonical amino acids that impose rigid structural constraints.[1][2] 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid, a bicyclic, sterically hindered building block, offers a unique tool for peptide chemists. Its rigid norbornane framework can enforce specific backbone torsions, effectively locking the peptide into a desired conformation. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability, transforming a labile peptide into a robust therapeutic candidate.[3][4][5]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the successful incorporation of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid into peptide sequences, empowering researchers to explore its potential in drug discovery and development.
Synthesis of the Building Block: 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
A potential synthetic strategy is outlined below:
-
Esterification: Protection of the carboxylic acid of 2-norbornanecarboxylic acid as a methyl or ethyl ester.
-
α-Deprotonation: Treatment of the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.
-
Methylation: Quenching of the enolate with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the α-position.
-
Saponification: Hydrolysis of the resulting methyl-substituted ester under basic conditions to yield the desired 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid.
This approach is analogous to established methods for the α-alkylation of esters and can be adapted based on literature procedures for similar bicyclic systems.[3][6] Researchers should perform thorough characterization of the final product by NMR and mass spectrometry to confirm its identity and purity before use in peptide synthesis.
Incorporation into Peptide Scaffolds: Protocols and Methodologies
The primary challenge in incorporating 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid lies in its significant steric hindrance.[7][8][9] This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve successful amide bond formation.
Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol
Solid-phase peptide synthesis (SPPS) is the preferred method for the assembly of peptides containing this modification.[10] The following protocol is based on the widely used Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation Solvent: Cold diethyl ether
Experimental Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Activation of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid:
-
In a separate vial, dissolve 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction: Add the activated acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours. For particularly difficult couplings, extended reaction times or the use of microwave-assisted synthesis may be beneficial.[6]
-
Monitoring the Coupling: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acid residues in the peptide sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the cleavage mixture to remove the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Coupling Reagent Comparison
The choice of coupling reagent is critical for overcoming the steric hindrance of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid. While several options exist, HATU is highly recommended due to its superior performance in difficult couplings.
| Coupling Reagent | Advantages | Considerations |
| HATU | High coupling efficiency, rapid kinetics, low racemization, effective for sterically hindered amino acids. | Higher cost compared to carbodiimides. Potential for guanidinylation of the N-terminus if used in large excess. |
| HBTU/TBTU | Good efficiency for standard couplings, widely used. | May be less effective than HATU for extremely hindered couplings. |
| DCC/DIC | Low cost. | Can lead to racemization, formation of insoluble urea byproducts (DCC), less efficient for hindered couplings. |
Characterization of Modified Peptides
Thorough analytical characterization is essential to confirm the successful incorporation of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid and to assess the purity of the final peptide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the crude and purified peptide. The increased hydrophobicity of the bicyclic moiety will typically lead to a longer retention time compared to a similar peptide without the modification.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the modified peptide, verifying the successful incorporation of the unnatural amino acid.
-
Tandem Mass Spectrometry (MS/MS): Can be used for sequence confirmation, although the fragmentation pattern of the bicyclic residue may differ from standard amino acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can provide insights into the conformational changes induced by the rigid bicyclic structure.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation or coupling time due to steric hindrance. | Repeat the coupling step. Increase the equivalents of acid and coupling reagent. Extend the reaction time. Consider using microwave-assisted synthesis.[6] |
| Low Yield after Cleavage | Incomplete couplings throughout the synthesis. Steric hindrance preventing efficient reaction at some steps. | Optimize coupling conditions for each step. Consider double couplings for all residues following the bicyclic moiety. |
| Side Product Formation | Guanidinylation of the N-terminus by excess HATU. | Use a slight excess of HATU (e.g., 2.9 equivalents) and ensure rapid addition to the resin after pre-activation. |
| Difficult Purification | Aggregation of the modified peptide. | Optimize the HPLC gradient and mobile phase composition. Consider using additives like formic acid or trifluoroethanol. |
Application Highlight: A Case Study in Enhanced Proteolytic Stability
The incorporation of sterically hindered, non-canonical amino acids like 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid can significantly enhance a peptide's resistance to enzymatic degradation.
Hypothetical Scenario: A bioactive pentapeptide, "Peptide-X," with the sequence Ala-Gly-Phe-Leu-Val, is rapidly degraded by serum proteases. To improve its stability, a derivative is synthesized where the Gly residue is replaced with 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid (abbreviated as Mbc).
Caption: Enhanced proteolytic stability of a modified peptide.
Experimental Outcome: The modified peptide would be incubated in human serum, and its concentration monitored over time by LC-MS. It is anticipated that the parent "Peptide-X" would be rapidly degraded, while the Mbc-containing analogue would exhibit a significantly longer half-life. The bulky, non-natural bicyclic structure would sterically shield the adjacent peptide bonds from recognition and cleavage by proteases. This enhanced stability would make the modified peptide a more viable drug candidate.
Conclusion
2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid is a valuable building block for peptide chemists seeking to impose conformational rigidity and enhance metabolic stability. While its incorporation presents challenges due to steric hindrance, the use of potent coupling reagents like HATU, combined with optimized SPPS protocols, enables its successful integration into peptide scaffolds. The resulting modified peptides have the potential for improved therapeutic properties, making this a promising strategy in the development of next-generation peptide-based drugs.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
-
Erdélyi, M., & Gogoll, A. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2001(11), 1592-1596. [Link]
-
Gaspari, M., & Cuda, F. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]
-
Collins, J. M. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. [Link]
-
Imai, K., et al. (2016). Conformational preference of bicyclic β-amino acid dipeptides. Journal of Peptide Science, 22(10), 639-648. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(17), 6493-6499. [Link]
-
Synpeptide. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fülöp, L., & Mándity, I. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(8), 1833. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Praporski, S., et al. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 126(33), 6249-6262. [Link]
-
Kumar, A., & Shaw, A. K. (2022). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. RSC Advances, 12(1), 1-6. [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Heinis, C. (2019). Biocompatible and selective generation of bicyclic peptides. ChemRxiv. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]
-
de Oliveira, L. G., et al. (2008). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Journal of the Brazilian Chemical Society, 19(7), 1361-1366. [Link]
-
Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(1), 123-162. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
-
Long, Y.-T., & Chen, P. R. (2023). Angew. Chem.:Unnatural amino acids facilitate nanopore peptide sequencing. Nanjing University. [Link]
- Google Patents. (n.d.). US3222380A - Nitrosochloride derivatives of bicyclo [2.2.1]-2-heptene.
-
ResearchGate. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6841713B2 - Process for preparing bicylo[2.2.1] heptane derivatives.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
- 3. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 4. US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids - Google Patents [patents.google.com]
- 5. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
- 6. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3222380A - Nitrosochloride derivatives of bicyclo [2.2.1]-2-heptene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid [webbook.nist.gov]
Troubleshooting & Optimization
Separating exo and endo isomers of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
Topic: Separating exo and endo Isomers of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the challenging separation of exo and endo diastereomers of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-tested advice to help you overcome common experimental hurdles.
Introduction: The Challenge of Stereoisomer Separation
The rigid, bicyclic structure of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid gives rise to two diastereomeric forms: the exo and endo isomers. The spatial orientation of the carboxylic acid group relative to the bicyclic ring system results in subtle differences in their physicochemical properties. These small differences make their separation a non-trivial task, often requiring careful optimization of purification techniques. This guide will walk you through the most effective methods for achieving high-purity separation of these isomers.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My exo and endo isomers are co-eluting during column chromatography. How can I improve the separation?
A1: Co-elution is the most common issue and can be addressed by systematically optimizing your chromatographic conditions.
-
Optimize the Solvent System: The polarity of your mobile phase is critical. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (such as ethyl acetate or diethyl ether) is a good starting point. If your isomers are eluting too quickly and together, your mobile phase is too polar. Conversely, if they are not moving from the baseline, it is not polar enough. Begin with a low percentage of the polar solvent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the concentration. A shallow gradient can be particularly effective.
-
Modify the Stationary Phase: While silica gel is the standard choice, its acidic nature can sometimes cause peak tailing with carboxylic acids. Consider using a deactivated silica gel or switching to an alternative stationary phase like alumina (neutral or basic).
-
Increase Column Dimensions: A longer and narrower column provides a greater number of theoretical plates, enhancing separation efficiency.
-
Reduce Sample Load: Overloading the column is a common mistake that leads to broad peaks and poor resolution. As a rule of thumb, for a challenging separation, the sample mass should be about 1-2% of the mass of the stationary phase.
-
Employ Dry Loading: Adsorbing your sample onto a small amount of silica gel before loading it onto the column can create a more concentrated starting band, leading to sharper elution profiles.[1]
Q2: I'm considering fractional crystallization. What is a good starting point for solvent selection?
A2: Fractional crystallization relies on differences in solubility between the two isomers in a given solvent. The ideal solvent is one in which both isomers are sparingly soluble at low temperatures but show a significant increase in solubility at higher temperatures.
-
Solvent Screening: There is no universal solvent for this separation, so a systematic screening process is necessary. Start with small-scale trials (mg quantities) in various solvents of differing polarities. Common choices for crystallizing carboxylic acids include hexanes, toluene, ethyl acetate, and mixtures thereof. Sometimes, a small amount of a more polar solvent like methanol can be added to a non-polar solvent to achieve the desired solubility profile.
-
Slow Cooling is Key: Once a promising solvent system is identified, slow and controlled cooling is crucial to allow for the selective crystallization of the less soluble isomer. Rapid cooling can trap impurities and lead to co-crystallization.
-
Seeding: If you have a small amount of a pure isomer, you can use it as a seed crystal to induce crystallization of that specific isomer from a supersaturated solution.
Q3: Would converting the carboxylic acid to its methyl ester simplify the separation?
A3: Yes, this is an excellent strategy. The methyl esters are generally less polar and more volatile than the corresponding carboxylic acids. This can lead to better separation on silica gel with less peak tailing. After separation, the pure ester isomers can be hydrolyzed back to the carboxylic acids. A common method for esterification is to react the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or by using a milder reagent like (trimethylsilyl)diazomethane.
Q4: How can I confirm the identity and purity of my separated isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons and carbons in the exo and endo isomers.
-
¹H NMR: Pay close attention to the chemical shifts of the bridgehead protons and the protons on the carbon bearing the substituents. The spatial relationship between the carboxylic acid group and other protons in the molecule will result in unique shielding and deshielding effects for each isomer.
-
¹³C NMR: The carbon chemical shifts will also differ between the isomers.
-
2D NMR Techniques: Techniques like COSY and HSQC can help in the complete assignment of the proton and carbon signals, providing definitive structural confirmation.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also excellent for assessing the purity of the separated fractions.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a starting point and may require optimization based on your specific mixture.
-
TLC Analysis:
-
Dissolve a small amount of your isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the mixture on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate with a small amount of acetic acid to improve peak shape).
-
Visualize the spots using a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate).
-
The goal is to find a solvent system that gives good separation between the two spots with Rf values between 0.2 and 0.5. The less polar exo isomer is expected to have a higher Rf value than the more polar endo isomer.
-
-
Column Preparation:
-
Select a glass column of appropriate size. For a 1 g sample, a column with a 2-3 cm diameter is a good starting point.
-
Pack the column with silica gel (60 Å, 230-400 mesh) using the "wet-packing" method with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your sample) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized mobile phase from your TLC analysis.
-
Collect fractions of a consistent volume.
-
Monitor the elution by TLC, analyzing every few fractions to determine which contain your separated isomers.
-
-
Isolation:
-
Combine the fractions containing each pure isomer.
-
Remove the solvent under reduced pressure to yield the purified exo and endo isomers.
-
Protocol 2: Separation via Methyl Ester Derivatization
-
Esterification:
-
Dissolve the mixture of carboxylic acid isomers in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, neutralize the acid, extract the esters with a suitable organic solvent, and dry the organic layer.
-
Remove the solvent to obtain the crude methyl ester mixture.
-
-
Chromatography of Esters:
-
Follow the flash column chromatography protocol described above, but optimize the TLC solvent system for the less polar methyl esters (this will likely require a less polar mobile phase, e.g., a higher ratio of hexanes to ethyl acetate).
-
-
Hydrolysis:
-
Dissolve the purified methyl ester of each isomer in a mixture of methanol and aqueous sodium hydroxide.
-
Stir at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with aqueous HCl to protonate the carboxylate.
-
Extract the pure carboxylic acid isomer with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the pure exo or endo carboxylic acid.
-
Data Summary
| Technique | Stationary Phase | Typical Mobile Phase | Elution Order | Key Optimization Parameters |
| Flash Column Chromatography (Acids) | Silica Gel | Hexanes/Ethyl Acetate + 0.5% Acetic Acid | exo before endo | Solvent gradient, sample load |
| Flash Column Chromatography (Esters) | Silica Gel | Hexanes/Ethyl Acetate | exo before endo | Solvent gradient |
| HPLC (Analytical) | C18 (Reversed-Phase) | Acetonitrile/Water + 0.1% Formic Acid | Varies | pH of mobile phase, gradient |
| GC (Analytical) | Non-polar capillary column (e.g., DB-5) | Helium | exo before endo (typically) | Temperature program |
Visualization of Workflow and Isomers
Workflow for Isomer Separation
Caption: General workflow for the separation of exo and endo isomers.
Stereochemistry of exo and endo Isomers
Caption: 2D representation of exo and endo isomers. (Note: Actual 3D structures would better illustrate the stereochemistry).
References
-
Fractional Crystallization. (n.d.). In Separation Processes. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. [Link]
-
Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
How to separate isomers by Normal phase HPLC? (2019). ResearchGate. [Link]
- Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide. (n.d.).
-
Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Amide Coupling of 2-Methylnorbornane-2-carboxylic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the significant steric hindrance encountered when coupling 2-methylnorbornane-2-carboxylic acid and its analogs. Our goal is to equip you with the knowledge and practical steps to achieve successful amide bond formation with this challenging substrate.
Introduction: The Challenge of Steric Hindrance
2-Methylnorbornane-2-carboxylic acid presents a formidable challenge in amide synthesis due to the severe steric congestion around the carboxylic acid moiety. The bulky norbornane framework, coupled with the adjacent methyl group, shields the carbonyl carbon from the nucleophilic attack of an amine. This often leads to low or no yield with standard coupling protocols.[1][2] This guide will explore advanced strategies and specialized reagents designed to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling reaction with 2-methylnorbornane-2-carboxylic acid failing?
Standard coupling reagents like DCC or EDC/HOBt often fail with highly hindered substrates because the activated intermediate (e.g., an O-acylisourea) is too sterically encumbered to react with the incoming amine.[3][4] The bulky nature of both the acid and often the amine partner prevents them from achieving the necessary proximity and orientation for the reaction to occur.[1]
Q2: What are the most effective types of coupling reagents for sterically hindered substrates?
For sterically demanding couplings, more potent activating agents are generally required.[5] Phosphonium and aminium/uronium salts such as HATU, HBTU, PyBOP, and COMU are often more successful than carbodiimides.[6][7][8] These reagents form highly reactive activated esters (e.g., OAt or OBt esters) that can react more readily with hindered amines.[7] Alternatively, converting the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride can be a successful strategy.[9][10]
Q3: Can I use a carbodiimide-based coupling for this hindered acid?
While challenging, it is not entirely impossible, especially if the amine is not sterically hindered. If you must use a carbodiimide like EDC or DIC, the addition of additives like HOBt or HOAt is crucial to form a more reactive intermediate and potentially increase the yield.[3][4] However, for couplings involving hindered amines, this approach is likely to be low-yielding.
Q4: How can I minimize racemization when coupling derivatives of 2-methylnorbornane-2-carboxylic acid?
While 2-methylnorbornane-2-carboxylic acid itself is achiral, if you are working with chiral analogs, racemization is a concern. Uronium/aminium and phosphonium salt-based reagents, especially when used with additives like HOAt, are known to suppress racemization better than carbodiimides alone.[3][6] The choice of base is also critical; weaker bases like N-methylmorpholine (NMM) or collidine are preferred over stronger, more hindered bases like DIPEA in cases with a high risk of racemization.[3]
Q5: Are there any alternatives to traditional coupling reagents for this system?
Yes, several alternative strategies exist. One powerful method is the in-situ formation of an acyl fluoride from the carboxylic acid.[1][11] Acyl fluorides are small and highly reactive, making them ideal for coupling with hindered amines.[1] Another approach is the formation of a mixed anhydride, for example, using pivaloyl chloride or isobutyl chloroformate.[12][13] In some extreme cases, direct coupling of Grignard reagents to isocyanates has been used to form highly hindered amides.[2]
Troubleshooting Guide
This section addresses common issues encountered during the coupling of 2-methylnorbornane-2-carboxylic acid and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or very low product yield | - Insufficient activation of the carboxylic acid due to steric hindrance.- The activated intermediate is too stable or sterically shielded to react with the amine. | - Switch to a more powerful coupling reagent like HATU, HCTU, or PyAOP.[4][7]- Convert the carboxylic acid to the corresponding acid chloride using a mild reagent like Ghosez's reagent or oxalyl chloride.[1][14]- Form a mixed anhydride using pivaloyl chloride or isobutyl chloroformate.[12]- Consider an acyl fluoride-mediated coupling.[1][11] |
| Reaction stalls at the activated ester stage | - The nucleophilicity of the amine is too low, or the amine is also sterically hindered. | - Increase the reaction temperature. For acyl fluoride couplings, temperatures of 80°C or higher may be necessary.[1]- Use a less hindered and more nucleophilic amine if the project allows.- If using a hindered amine, ensure a highly reactive activated species is formed (e.g., via HATU or conversion to acid chloride). |
| Formation of N-acylurea byproduct | - This is a common side reaction with carbodiimide reagents (DCC, EDC, DIC) where the activated O-acylisourea rearranges.[3] | - Avoid carbodiimide-based reagents for this substrate.- If a carbodiimide must be used, add HOBt or HOAt to trap the O-acylisourea as a more stable active ester.[3][15] |
| Guanidinylation of the amine | - This side reaction can occur when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU) in excess or when activation is slow.[7] | - Use a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[7][9]- Use the uronium reagent in stoichiometric amounts relative to the carboxylic acid.[9] |
| Difficulty in purification | - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC) can complicate purification.[4] | - Use a coupling reagent that produces water-soluble byproducts, such as EDC.[3]- Phosphonium-based reagents like PyBOP also tend to result in cleaner reactions.[7] |
Detailed Protocols & Methodologies
Here we provide step-by-step protocols for advanced coupling strategies suitable for 2-methylnorbornane-2-carboxylic acid.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes a highly efficient uronium salt-based coupling reagent known for its effectiveness with hindered substrates.[6][8]
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of 2-methylnorbornane-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acid Chloride Formation and Coupling
This two-step protocol involves the conversion of the carboxylic acid to a highly reactive acid chloride, which then readily couples with the amine.[15][16] Ghosez's reagent is a mild option for this transformation.[14][17]
Experimental Workflow:
Caption: Workflow for acid chloride-mediated coupling.
Step-by-Step Methodology:
Part A: Acid Chloride Formation
-
Dissolve 2-methylnorbornane-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0°C and add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equivalents) dropwise.[14]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at a higher wavenumber).
Part B: Amide Coupling
-
Cool the solution containing the acid chloride to 0°C.
-
In a separate flask, dissolve the amine (1.2 equivalents) and triethylamine (Et3N) (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Note: Alternatively, thionyl chloride (SOCl₂) or oxalyl chloride can be used for the acid chloride formation, though these are harsher reagents.[16][18]
Protocol 3: Mixed Anhydride Method
This method involves the formation of a mixed anhydride, which is more reactive than the parent carboxylic acid but generally less reactive and more selective than an acid chloride.[10][12]
Experimental Workflow:
Caption: Workflow for the mixed anhydride coupling method.
Step-by-Step Methodology:
-
Dissolve 2-methylnorbornane-2-carboxylic acid (1.0 equivalent) and N-methylmorpholine (NMM) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15°C in an ice-salt or acetone-dry ice bath.
-
Add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below -10°C.
-
Stir the mixture at -15°C for 30 minutes.
-
Add a solution of the amine (1.2 equivalents) in THF dropwise to the reaction mixture.
-
Stir the reaction at -15°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the NMM·HCl precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Process for the preparation of mixed anhydrides. (1998). Google Patents.
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152648. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved from [Link]
-
Ghosez's Reagent. (n.d.). Eburon Organics. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
-
Scientific Letter. (n.d.). Atlanchim Pharma. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved from [Link]
- Coupling reagent and method for coupling amines with carboxylic acids. (1994). Google Patents.
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023, May 15). Journal of the American Chemical Society. Retrieved from [Link]
-
14.5 Acid Chloride Formation. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Acid chloride formation (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. (2016, February 4). PMC. Retrieved from [Link]
-
Synthesis of Peptides with Mixed Anhydrides. (n.d.). Organic Reactions. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. (n.d.). OrgoSolver. Retrieved from [Link]
-
preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]
-
Mechanism of mixed anhydride coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]
-
Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved from [Link]
-
Catalytic amide formation from non-activated carboxylic acids and amines. (2015, November 30). DiVA. Retrieved from [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Scimplify Blogs | CDI Alternatives- Pros and Cons [scimplify.com]
- 7. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. hepatochem.com [hepatochem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 13. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 14. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 15. Amide Synthesis [fishersci.dk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. entegris.com [entegris.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic Acid
Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Guide
Executive Summary
The synthesis of 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid (also known as 2-methylnorbornane-2-carboxylic acid) presents a classic "strained ring" challenge. The pathway involves two critical stages: the construction of the bicyclic framework via Diels-Alder (DA) cycloaddition , followed by the catalytic hydrogenation of the double bond.
Yield losses typically stem from three vectors:
-
Polymerization: Both Cyclopentadiene (CPD) and Methacrylic Acid (MAA) are prone to self-polymerization.
-
Stereochemical Scrambling: The steric bulk of the methyl group at the C2 position disrupts the standard endo-selectivity rules, leading to difficult-to-separate mixtures.
-
Catalyst Poisoning: Inefficient hydrogenation due to impurities carried over from the DA step.
This guide provides self-validating protocols to close these yield gaps.
Visualizing the Pathway
The following logic flow illustrates the critical decision points in the synthesis.
Figure 1: Critical workflow for the synthesis of 2-methylnorbornane-2-carboxylic acid. Note the optional isomerization step for stereochemical control.
Ticket #001: The Diels-Alder Bottleneck (Construction)
User Issue: "My reaction mixture turns into a viscous gel, and the isolated yield is below 40%."
Root Cause: This is almost certainly polymerization . Methacrylic acid is highly reactive; without inhibition, it polymerizes thermally before it can react with cyclopentadiene. Additionally, CPD reverts to dicyclopentadiene (dimer) if not used immediately.
Protocol Optimization (The "Cold-Start" Method)
To maximize yield, you must favor the cycloaddition over the polymerization.
-
Inhibitor Protocol: You must add a radical inhibitor to the reaction mixture. Hydroquinone (0.1 - 0.5 wt%) is standard. It prevents the free-radical polymerization of the methacrylate without interfering with the concerted pericyclic DA reaction.
-
The "Freshness" Rule: Never use stored cyclopentadiene. Crack dicyclopentadiene at 180°C–200°C and distill it directly into a receiving flask cooled to -78°C (dry ice/acetone). Use within 1 hour.
-
Lewis Acid Catalysis (Yield Booster): Thermal DA reactions with methacrylates are sluggish due to the steric hindrance of the methyl group. Using a Lewis Acid catalyst lowers the activation energy and improves regioselectivity.
-
Recommendation: Use Aluminum Chloride (AlCl₃) or Ethylaluminum dichloride (EtAlCl₂) at 0°C. This allows the reaction to proceed at lower temperatures, suppressing polymerization.
-
Data: Thermal vs. Catalyzed Yields
| Condition | Temperature | Time | Approx. Yield | Stereoselectivity (Exo:Endo)* |
| Thermal (Uncatalyzed) | 80°C - 100°C | 12-24 h | 35-50% | ~40:60 |
| Lewis Acid (AlCl₃) | 0°C - 25°C | 2-4 h | 75-85% | ~60:40 |
*Note: "Exo" here refers to the Carboxyl group.[1] The methyl group creates steric repulsion that destabilizes the standard endo-transition state, making stereocontrol difficult.
Ticket #002: Stereochemical Control (Exo vs. Endo)
User Issue: "I need the exo-isomer (carboxyl group equatorial), but I'm getting a mixture. Separation is difficult."
Technical Insight: In standard norbornene systems, the endo rule prevails. However, in 2-methyl systems, the steric bulk of the methyl group competes with the secondary orbital interactions of the carboxyl group.
-
Endo-COOH: Kinetic product (formed faster, but methyl is exo and unhindered).
-
Exo-COOH: Thermodynamic product (more stable, less steric strain on the bridge).[2][3]
The Solution: Thermodynamic Equilibration
If you require high exo-selectivity, do not rely on the Diels-Alder step alone. Perform a Base-Promoted Isomerization on the ester intermediate before hydrolysis/hydrogenation.
Protocol:
-
Convert the crude acid to the methyl ester (MeOH/H₂SO₄).
-
Treat the ester with Sodium tert-butoxide (tBuONa) in THF or DMSO.
-
The endo-ester will epimerize to the more thermodynamically stable exo-ester (approx. 60-80% exo at equilibrium).
-
Hydrolyze back to the acid or hydrogenate the ester directly.
Reference: See Niwayama et al. and Kobayashi et al. for thermodynamic equilibration of norbornene derivatives [1].
Ticket #003: Hydrogenation Stalls (Saturation)
User Issue: "The double bond won't reduce completely. I see starting material in the NMR after 24 hours."
Root Cause: The norbornene double bond is strained and usually very reactive.[4] If it fails to reduce, it is likely due to catalyst poisoning by sulfur (if used in workup) or residual dienes (CPD dimer).
Troubleshooting Steps
-
Solvent Choice: Switch from Ethanol to Methanol or Ethyl Acetate . Ethyl Acetate is excellent for keeping the product soluble and is easy to strip later.
-
Catalyst Loading: Use 10% Pd/C (Palladium on Carbon). A loading of 5-10 wt% relative to the substrate is standard.
-
Pressure: While 1 atm (balloon) often works, the quaternary center at C2 adds steric bulk. Increasing pressure to 3–5 bar (45–75 psi) in a Parr shaker will drive the reaction to completion within 2 hours.
Self-Validating Check:
-
Monitor reaction progress via TLC (stain with KMnO₄; the alkene will stain brown, the saturated product will not).
-
Pro-Tip: If the reaction stalls, filter the catalyst through Celite and add fresh catalyst. Do not just add more to the "dead" mixture.
Ticket #004: Purification (The "Oil" Problem)
User Issue: "My product is a sticky oil. I cannot get it to crystallize."
Root Cause: 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid has a low melting point and often traps solvent. Isomeric mixtures (exo/endo) also depress the melting point, preventing crystallization.
The "Gold Standard" Isolation Protocol
Avoid column chromatography for the free acid (it streaks). Use Acid-Base Extraction :
-
Dissolve: Take the crude hydrogenation product (oil) in Diethyl Ether or MTBE.
-
Extract: Wash with 10% aqueous NaOH . The carboxylic acid moves to the aqueous layer (as the sodium salt); neutral impurities (polymers, unreacted dimers) stay in the organic layer.
-
Wash: Wash the aqueous layer twice with fresh ether to remove trapped organics.
-
Acidify: Cool the aqueous layer to 0°C and acidify carefully with 6M HCl to pH 1-2. The product will precipitate or oil out.
-
Re-extract: Extract the acidic aqueous layer with DCM (Dichloromethane).
-
Dry & Strip: Dry over MgSO₄ and evaporate.
-
Final Polish: If still oily, perform a Kugelrohr distillation under high vacuum (<1 mmHg). The saturated acid is volatile enough to distill, leaving heavy polymers behind.
Summary of Specifications
| Parameter | Specification |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Key Intermediate | 2-Methyl-5-norbornene-2-carboxylic acid |
| Preferred Catalyst (DA) | AlCl₃ (Lewis Acid) |
| Preferred Catalyst (Hydro) | 10% Pd/C |
| Storage | Hygroscopic; Store under inert gas (N₂/Ar). |
References
-
Kobayashi, S., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry.
-
NIST Chemistry WebBook. Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester Data. National Institute of Standards and Technology.[1]
-
Thieme Connect. New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. (Provides hydrogenation protocols for norbornene derivatives).
-
Hunt, I. Diels-Alder Reaction: Endo vs Exo Selectivity. University of Calgary, Department of Chemistry. (Mechanistic background on steric effects).
Sources
Technical Support Center: Crystallization of Methylnorbornane Carboxylic Acid Derivatives
Prepared by: Senior Application Scientist, Crystallization & Process Chemistry
Welcome to the technical support center for the crystallization of methylnorbornane carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing these unique molecules. The rigid, bridged structure of the norbornane cage, combined with the polar carboxylic acid functionality, presents specific challenges that require a systematic and well-understood approach. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to guide you toward successful crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my methylnorbornane carboxylic acid derivative "oiling out" instead of crystallizing?
"Oiling out," or liquid-liquid phase separation, is a common problem that occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent environment.[1] The bulky, rigid norbornane scaffold can make crystal lattice formation kinetically slow, while the carboxylic acid group can lead to high solubility in certain polar solvents. This combination makes these derivatives particularly prone to oiling out if crystallization conditions are not carefully controlled. The primary causes are cooling the solution too quickly or using a solvent system where the compound is excessively soluble.[2]
Q2: I'm not getting any crystals at all, even after cooling the solution for an extended period. What's the issue?
This typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation (the formation of the first crystal seeds) is too high. If the compound is too soluble in the chosen solvent, it may never reach the point of supersaturation upon cooling.[2] Alternatively, even in a supersaturated state, spontaneous nucleation may not occur without an external trigger. This is common for molecules with complex shapes that are difficult to pack into an ordered lattice.
Q3: How do I choose the best solvent for my derivative?
Solvent selection is the most critical parameter in a successful crystallization.[3][4] An ideal single solvent should dissolve your compound when hot but exhibit low solubility when cold.[5] For methylnorbornane carboxylic acids, a "like dissolves like" approach suggests starting with polar solvents that can interact with the carboxylic acid group.[4] However, because of the large nonpolar hydrocarbon backbone, you will often find more success with a mixed-solvent (or solvent/anti-solvent) system.[3] This involves dissolving the compound in a "good" solvent where it is very soluble and then carefully adding a miscible "anti-solvent" in which it is poorly soluble to induce crystallization.[6][7][8]
Q4: What is polymorphism and why is it a concern for these compounds?
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[9][10] These different forms can have distinct physical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry. The conformational rigidity of the norbornane ring system combined with the hydrogen bonding capabilities of the carboxylic acid group can lead to various stable packing arrangements, making polymorphism a significant possibility. Controlling crystallization conditions is key to consistently producing the desired polymorph.[11][12]
In-Depth Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format, providing both the scientific reasoning and actionable solutions.
Problem: No Crystals Form, Solution Remains Clear
Q: My solution has been cooled to room temperature and even chilled in an ice bath, but it remains perfectly clear. What are my next steps?
A: A clear solution indicates a lack of supersaturation or a failure to nucleate. The system is stable and requires a thermodynamic or kinetic push towards crystallization.
Causality: The concentration of your compound is below its solubility limit at that temperature. Even if it is supersaturated (in the "metastable zone"), the energy required to form a new crystal nucleus is too high for spontaneous crystallization to occur.[13]
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can act as nucleation sites.[5]
-
Introduce a Seed Crystal: If you have a small amount of the solid material, add a single speck to the solution. This provides a perfect template for further crystal growth, bypassing the difficult nucleation step. This is the most reliable method for inducing crystallization.[14][15][16]
-
Increase Concentration: If scratching or seeding fails, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool slowly.[2]
-
Add an Anti-Solvent: If you are using a single-solvent system, you can slowly add a miscible anti-solvent dropwise to the clear solution at room temperature until turbidity (cloudiness) persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to slowly recrystallize.[7]
Problem: Compound "Oils Out" Upon Cooling
Q: As my solution cools, a viscous oil or a second liquid layer forms instead of solid crystals. How can I prevent this?
A: Oiling out is a sign that the solute is coming out of solution before it can organize into a crystal lattice. This is often a result of excessive supersaturation at too high a temperature.
Causality: The solution becomes supersaturated while it is still warm enough for the solute to exist as a liquid. Impurities can also suppress the melting point of the solid, exacerbating this issue.[17][18] The goal is to have the solution reach saturation at a lower temperature.
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small additional volume (10-20%) of the hot solvent to decrease the overall concentration. Cool the solution much more slowly.[2] This lowers the saturation temperature, giving the molecules more time to arrange themselves properly.
-
Lower the Cooling Rate: Insulate the flask with glass wool or place it in a large beaker of hot water (a dewar) to ensure very slow cooling. Rapid cooling is a primary cause of oiling out.
-
Change the Solvent System: The chosen solvent may be "too good." Try a solvent in which the compound is less soluble at high temperatures. Alternatively, switch to a solvent/anti-solvent system where solubility can be more finely controlled.
Problem: Formation of Fine Powder or Small Needles
Q: I successfully obtained a solid, but it's a microcrystalline powder or a mass of fine needles, unsuitable for analysis. How can I grow larger, higher-quality crystals?
A: The formation of a fine powder indicates that the rate of nucleation was far greater than the rate of crystal growth. This happens when the solution becomes highly supersaturated very quickly.
Causality: When supersaturation is high, a massive number of small nuclei form simultaneously throughout the solution.[6] This depletes the solute concentration rapidly, leaving little material available for the slow, ordered growth of existing crystals. The result is a large number of very small crystals.
Solutions:
-
Reduce the Rate of Supersaturation: The key is to slow everything down.
-
For Cooling Crystallization: Use the slow-cooling methods described above (insulated flask, dewar).
-
For Anti-Solvent Crystallization: Use vapor diffusion instead of direct addition. This method, detailed in the protocols below, introduces the anti-solvent very slowly, keeping the level of supersaturation low and promoting growth over nucleation.[1]
-
-
Use a More Dilute Solution: Starting with a less concentrated solution (while still ensuring it will become supersaturated upon cooling) can slow the process and favor the growth of fewer, larger crystals.
-
Utilize Seeding in the Metastable Zone: Prepare a solution that is saturated at a slightly elevated temperature. Cool it to a point where it is supersaturated but not yet spontaneously nucleating (the metastable zone). Introduce a single seed crystal, which will then grow in a controlled manner as the sole nucleation site.[15][16]
Visualized Workflows & Data
A logical approach is crucial for efficient troubleshooting. The following diagrams and tables provide a structured framework for your experimental design.
Diagrams
// Nodes start [label="Start:\nHot, clear solution", fillcolor="#FBBC05"]; cool [label="Cool Slowly", fillcolor="#FFFFFF"]; check [label="Observe Outcome", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
crystals [label="Success:\nWell-formed crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; oil [label="Problem:\n'Oiling Out'", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; clear [label="Problem:\nSolution remains clear", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; powder [label="Problem:\nFine powder/needles", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions sol_oil [label="Action:\n1. Re-heat, add more solvent\n2. Cool even slower\n3. Change solvent", fillcolor="#FFFFFF"]; sol_clear [label="Action:\n1. Scratch flask\n2. Add seed crystal\n3. Evaporate solvent", fillcolor="#FFFFFF"]; sol_powder [label="Action:\n1. Reduce cooling rate\n2. Use vapor diffusion\n3. Use a more dilute solution", fillcolor="#FFFFFF"];
// Connections start -> cool; cool -> check;
check -> crystals [label=" Crystals form "]; check -> oil [label=" Oil forms "]; check -> clear [label=" Stays clear "]; check -> powder [label=" Powder forms "];
oil -> sol_oil; clear -> sol_clear; powder -> sol_powder;
sol_oil -> start [label="Retry"]; sol_clear -> start [label="Retry"]; sol_powder -> start [label="Retry"]; } } Caption: General troubleshooting workflow for a failed crystallization experiment.
// Connections Compound:f1 -> Logic:f0 [label="drives solubility in"]; Logic:f0 -> Solvent:f0 [label="identifies"];
Compound:f0 -> Logic:f1 [label="drives insolubility in"]; Logic:f1 -> AntiSolvent:f0 [label="identifies"]; } } Caption: Logic for selecting a solvent/anti-solvent system.
Data Tables
Table 1: Candidate Solvents for Methylnorbornane Carboxylic Acid Derivatives
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Primary Solvents (Good Solvents) | |||
| Ethyl Acetate | 77.1 | 4.4 | Good starting point; moderate polarity and volatility.[19] |
| Acetone | 56.0 | 5.1 | Strong solvent, but low boiling point can be problematic.[4] |
| Isopropanol (IPA) | 82.6 | 3.9 | Can form strong hydrogen bonds; good for dissolving. |
| Tetrahydrofuran (THF) | 66.0 | 4.0 | Aprotic ether, good dissolving power. |
| Toluene | 110.6 | 2.4 | Less polar; useful if compound is less polar overall.[1] |
| Anti-Solvents (Poor Solvents) | |||
| Hexanes / Heptane | 69.0 / 98.4 | 0.1 | Excellent nonpolar anti-solvents.[19][20] |
| Water | 100.0 | 10.2 | Use with highly polar solvents like alcohols or acetone.[19] |
| Diethyl Ether | 34.6 | 2.8 | Very volatile; useful for vapor diffusion. |
Note: Polarity Index is a relative measure. Data compiled from various sources including[4][19][20].
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Actions |
| No Crystals Form | Insufficient supersaturation; High nucleation energy barrier. | 1. Scratch the flask.[5]2. Add a seed crystal.[16]3. Concentrate solution by solvent evaporation.[2] |
| "Oiling Out" | Solution is too concentrated; Cooling rate is too fast; Impurities present.[1][17] | 1. Re-heat and add more solvent.2. Slow the cooling rate significantly.3. Try a different solvent system. |
| Fine Powder/Needles | Supersaturation achieved too quickly, leading to rapid nucleation.[6] | 1. Slow down crystallization (slow cooling, vapor diffusion).2. Use a more dilute starting solution.3. Use a controlled seeding protocol.[21] |
| Low Yield | Too much solvent used; Compound has high solubility in cold solvent.[2] | 1. Ensure solution is fully cooled (ice bath).2. Minimize solvent during washing.3. Collect mother liquor and concentrate for a second crop. |
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single solvent or a solvent/anti-solvent pair for crystallization.
Methodology:
-
Place ~10-20 mg of your crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition.
-
Observation 1 (Room Temp):
-
If the compound dissolves readily in <0.5 mL, the solvent is likely "too good" to be a single solvent but may be a "good solvent" for a mixed system.
-
If the compound is largely insoluble, it is a candidate for a single-solvent recrystallization or an anti-solvent.
-
-
For tubes where the compound was insoluble at room temperature, heat the mixture gently in a sand or water bath to the solvent's boiling point.
-
Observation 2 (Hot):
-
If the compound dissolves completely upon heating, you have found a potential single solvent for recrystallization.
-
If it remains insoluble, it is not a suitable solvent.
-
-
Allow the tubes that formed clear, hot solutions to cool slowly to room temperature, then place in an ice bath.
-
Observation 3 (Cooling):
-
The ideal single solvent will produce a high yield of crystalline solid upon cooling.[5]
-
If no solid forms, the compound is too soluble even when cold.
-
-
To identify an anti-solvent pair, take a tube where the compound was highly soluble (from step 3) and slowly add a candidate anti-solvent until precipitation occurs.
Protocol 2: Anti-Solvent Crystallization by Vapor Diffusion
Objective: To grow high-quality single crystals by slowly introducing an anti-solvent.[1]
Methodology:
-
Dissolve 5-10 mg of your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, THF) in a small, open vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial) that contains 1-2 mL of the volatile anti-solvent (e.g., hexane, diethyl ether).
-
Seal the outer container tightly. Do not disturb.
-
Mechanism: The volatile anti-solvent will slowly diffuse into the vapor phase inside the jar and then condense into the more polar "good" solvent in the inner vial. This gradually and gently reduces the solubility of your compound, promoting slow, ordered crystal growth over rapid precipitation.
-
Place the sealed system in a vibration-free location and monitor over several days.
Protocol 3: Preparation and Use of a Seed Stock (Microseeding)
Objective: To overcome nucleation barriers and improve the reproducibility of crystallization.[21][22]
Methodology:
-
Preparation of Seed Stock:
-
Place a small sample (1-5 mg) of your crystalline material (even if it's poor quality) into a thick-walled glass vial with a small stir bar or seed bead.
-
Add 0.5-1.0 mL of the mother liquor or the anti-solvent.
-
Vortex vigorously for 30-60 seconds to break the crystals into microscopic fragments (microseeds).[22] This creates your seed stock.
-
-
Using the Seed Stock:
-
Prepare a saturated solution of your compound at a slightly elevated temperature.
-
Cool the solution to a temperature where it is known to be in the metastable zone (supersaturated but not yet crystallizing spontaneously).
-
Dip a clean glass rod or spatula into the seed stock, ensuring a tiny amount of the liquid adheres.
-
Introduce the rod into your supersaturated solution. The microseeds will wash off and begin to grow.
-
Alternatively, add a very small drop (1-5 µL) of the seed stock directly to the solution.[15]
-
-
Causality: Seeding provides pre-formed templates, eliminating the kinetic barrier of primary nucleation.[21] This allows crystallization to proceed in a more controlled manner at lower levels of supersaturation, typically resulting in better quality crystals and improved control over the polymorphic form.
References
- Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies. Publicación - Sílice (CSIC).
- Antisolvent Crystallization. RM@Schools.
- Using AntiSolvent for Crystallization. Mettler Toledo.
- Crystallization method for organic acid or organic acid ester. Google Patents.
- Processes involving the use of antisolvent crystallization. Google Patents.
- Guide for crystallization. Unknown Source.
- Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design.
- The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization, Cambridge University Press.
- Seeding Techniques. Crystallization of Nucleic Acids and Proteins, Oxford Academic.
- Crystal-seeding. Diamond Light Source.
- Seeding. Hampton Research.
- Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online.
- Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo.
- SOP: CRYSTALLIZATION. UCT Science.
- Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development.
- Crystallization of polymorphs: The effect of solvent. ResearchGate.
- 3.3: Choice of Solvent. Chemistry LibreTexts.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Controlling factor of polymorphism in crystallization process. ResearchGate.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
- 2.2.4.6F: Troubleshooting. Chemistry LibreTexts.
- How to choose a solvent for crystallization of an organic compound. Quora.
- Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development.
- (PDF) Crystal Polymorphism in Pharmaceutical Science. ResearchGate.
- The influence of impurities and solvents on crystallization. ResearchGate.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- How to grow crystals for a non polar organic compounds. ResearchGate.
- Methyl-5-norbornene-2-carboxylic acid. PubChem.
- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar.
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- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. mt.com [mt.com]
- 17. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. diamond.ac.uk [diamond.ac.uk]
Resolving solubility issues of bicyclic acids in aqueous buffers
<Technical Support Center: Resolving Solubility Issues of Bicyclic Acids in Aqueous Buffers
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common yet complex challenge of dissolving bicyclic carboxylic acids in aqueous buffers. We will delve into the fundamental principles governing solubility and provide a series of troubleshooting steps and advanced strategies to ensure the successful preparation of your experimental solutions.
Understanding the Challenge: The Nature of Bicyclic Acids
Bicyclic carboxylic acids are a class of organic molecules characterized by two fused ring structures and at least one carboxylic acid (-COOH) functional group. This unique structure often results in poor aqueous solubility due to a delicate balance between the lipophilic bicyclic core and the hydrophilic carboxylic acid group.[1] The solubility of these compounds is critically dependent on the pH of the medium.[1][2][3][4]
At a pH below their acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and less soluble in water.[5] Conversely, at a pH above the pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (-COO-), which is significantly more water-soluble.[5][6] This pH-dependent behavior is a cornerstone of troubleshooting solubility issues.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My bicyclic acid won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should try?
A1: The first and most critical step is to manipulate the pH of your buffer.[7] Since you are working with an acidic compound, its solubility will increase at a pH above its pKa.[2][6]
-
Initial Action: Prepare a series of buffers with increasing pH values (e.g., pH 8.0, 8.5, 9.0). Attempt to dissolve your compound in these more alkaline solutions. Often, a small increase in pH is sufficient to deprotonate the carboxylic acid, significantly enhancing solubility.[2][7]
-
Causality: By raising the pH, you shift the equilibrium towards the ionized carboxylate form (-COO-), which is more polar and thus more readily solvated by water molecules.[8]
Q2: I'm concerned about using a high pH buffer in my cell-based assay. Are there other options?
A2: This is a valid concern, as high pH can be detrimental to cell viability. If your experimental system is sensitive to pH changes, consider the following strategies:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent, known as a co-solvent, into your aqueous buffer.[7][9] Common choices include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11] Start with a low concentration (e.g., 1-5%) and gradually increase it. Be mindful that high concentrations of organic solvents can also be toxic to cells, so it's crucial to determine the tolerance of your specific cell line.[12]
-
Salt Formation: Converting the bicyclic acid into a salt form is a highly effective method to boost aqueous solubility.[13][14][15] This can be achieved by reacting the acid with a suitable base to form a salt that can then be dissolved in your desired buffer.[11] Alkali metal salts, for instance, are often much more water-soluble than the parent acid.[14]
Q3: I dissolved my bicyclic acid in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A3: This is a common phenomenon known as "crashing out."[12] Your compound is highly soluble in the organic solvent (DMSO) but not in the final aqueous environment.[12][16] When you dilute the DMSO stock, the overall polarity of the solvent system increases dramatically, causing the less soluble, neutral form of your compound to precipitate.[12][17]
-
Troubleshooting:
-
Slower Addition and Mixing: Add the DMSO stock to the aqueous buffer slowly while vortexing or sonicating.[18] This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Warm the Solution: Gentle warming (e.g., to 37°C) can sometimes help to redissolve the precipitate.[18] However, be cautious as some compounds may be heat-sensitive.
-
Reduce Final Concentration: Your target concentration may be above the solubility limit in the final buffer. Try working with a lower final concentration of your compound.[11]
-
Troubleshooting Guide: A Stepwise Approach
If the initial strategies are unsuccessful, a more systematic approach is necessary. This guide will walk you through a logical progression of troubleshooting steps.
Issue 1: Compound Fails to Dissolve in Aqueous Buffer
Possible Cause: The pH of the buffer is below the pKa of the bicyclic acid, or the intrinsic solubility of the compound is extremely low.
Solutions:
-
Systematic pH Screening:
-
Protocol: Prepare a range of buffers with varying pH values (e.g., from 6.0 to 10.0 in 0.5 pH unit increments). Attempt to dissolve a small, known amount of your compound in each buffer.
-
Rationale: This will help you identify the optimal pH range for solubilization.[2] Remember that for acidic drugs, solubility increases as the pH moves above the pKa.[2][6]
-
-
Co-Solvent Titration:
-
Protocol: If a suitable pH cannot be found or is incompatible with your experiment, perform a co-solvent titration. Prepare your chosen buffer and add increasing percentages of a co-solvent (e.g., DMSO, ethanol) from 1% up to a maximum tolerable limit for your assay.
-
Rationale: Co-solvents reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[9]
Co-Solvent Typical Starting % Maximum Tolerable % (Cell-based assays) Notes DMSO 1-5% Generally <1%, but can be up to 10% for some cell lines Can interfere with some enzyme assays.[16] Ethanol 1-5% Varies, typically <1% Can have biological effects. Propylene Glycol 1-10% Generally well-tolerated A common excipient in pharmaceutical formulations. PEG 400 1-10% Generally well-tolerated Can also act as a viscosity modifier. -
-
Salt Formation Protocol:
-
Protocol:
-
Dissolve your bicyclic acid in a suitable organic solvent (e.g., methanol, ethanol).
-
Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of water or alcohol.
-
Stir the reaction mixture until the salt formation is complete.
-
Remove the solvent under reduced pressure to obtain the salt.
-
Attempt to dissolve the resulting salt in your aqueous buffer.
-
-
Causality: The salt form of the drug is ionic and therefore has a much higher affinity for polar solvents like water.[8]
-
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: The compound is precipitating out of the assay medium over the course of the experiment, leading to a decrease in the effective concentration.[11]
Solutions:
-
Solubility in Final Assay Medium:
-
Protocol: Before running your full experiment, perform a solubility test in the complete assay medium. Prepare your compound at the highest intended concentration and visually inspect for precipitation over the time course of your assay.
-
Rationale: This will confirm if your compound remains in solution under the exact experimental conditions.
-
-
Use of Surfactants:
-
Protocol: Add a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, to your assay buffer.[19]
-
Rationale: Surfactants form micelles that can encapsulate poorly soluble compounds, keeping them dispersed in the aqueous medium.[10] Always include a vehicle control with the surfactant alone to ensure it does not interfere with your assay.
-
-
Complexation with Cyclodextrins:
-
Protocol: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[10][15] Pre-incubate your bicyclic acid with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) before adding it to your assay medium.[11]
-
Rationale: The hydrophobic interior of the cyclodextrin molecule sequesters the lipophilic portion of your bicyclic acid, while the hydrophilic exterior allows the complex to dissolve in water.[10]
-
Visualizing the Workflow
Decision Tree for Solubility Troubleshooting
This diagram outlines a logical progression for addressing solubility challenges with bicyclic acids.
Caption: A stepwise decision-making process for troubleshooting solubility.
Mechanism of pH-Dependent Solubility
This diagram illustrates how pH affects the ionization state and solubility of a bicyclic carboxylic acid.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
By systematically applying these principles and troubleshooting steps, researchers can overcome the solubility challenges posed by bicyclic acids, leading to more reliable and reproducible experimental outcomes.
References
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
- Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
- PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
- Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
- Protheragen. (n.d.). Solubilizer Excipients. Protheragen.
- Exp.
- SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
- Ranya Buhamad. (2017, July 6). Ph and Solubility of Drugs [Video]. YouTube.
- Yartsev, A. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
- Selleckchem.com. (n.d.). Frequently Asked Questions. Selleckchem.com.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.
- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (2012, December 31). CORE.
- ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Solubilizer Excipients - Protheragen [protheragen.ai]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. researchgate.net [researchgate.net]
- 17. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. senpharma.vn [senpharma.vn]
Technical Support Center: Purification of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic Acid
Welcome to the technical support center for the purification of 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common issues encountered during the purification process.
Introduction to Purification Challenges
2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid, a substituted norbornane derivative, is typically synthesized via the Diels-Alder reaction between cyclopentadiene and methacrylic acid. While this cycloaddition is a powerful tool for forming the bicyclic core, it often leads to a mixture of endo and exo stereoisomers. The separation of these isomers, along with the removal of unreacted starting materials and other potential byproducts, presents the primary purification challenge. This guide will equip you with the knowledge and techniques to effectively purify your product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is a mixture of endo and exo isomers. How can I separate them?
The presence of both endo and exo diastereomers is a common outcome of the Diels-Alder synthesis of this compound, with the endo isomer often being the major kinetic product[1][2]. The choice of separation method depends on the desired purity and scale of your experiment.
-
Fractional Recrystallization: This is often the most practical method for separating diastereomers on a larger scale. The principle relies on the slight differences in solubility between the endo and exo isomers in a particular solvent system. Finding the optimal solvent is key and may require some screening.
-
Column Chromatography: For smaller scales or when very high purity is required, silica gel column chromatography can be effective. The polarity difference between the isomers, although small, can be exploited to achieve separation.
Q2: I'm struggling with recrystallization. My compound either "oils out" or doesn't crystallize at all. What should I do?
This is a common issue in crystallization. Here's a systematic approach to troubleshoot:
-
Solvent Selection is Critical: Carboxylic acids like this one are often amenable to recrystallization from polar protic solvents or solvent mixtures[3].
-
Single Solvent: Try solvents like ethanol, methanol, or water. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.
-
Two-Solvent System: If a single solvent isn't effective, a two-solvent system can be powerful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Inducing Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by:
-
Seeding: Add a small, pure crystal of the desired product to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To remedy this, try using a lower-boiling point solvent or a more dilute solution.
Q3: How can I remove unreacted starting materials like cyclopentadiene (or its dimer, dicyclopentadiene) and methacrylic acid?
Acid-base extraction is a highly effective and straightforward technique for this purpose. The principle is to exploit the acidic nature of your carboxylic acid product to separate it from neutral or other acidic impurities of different strengths.
The process involves:
-
Dissolving the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing the organic solution with an aqueous base (e.g., sodium bicarbonate solution). Your 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities, such as dicyclopentadiene, will remain in the organic layer.
-
Separating the aqueous layer and then re-acidifying it with a strong acid (e.g., HCl) to precipitate your purified carboxylic acid.
-
The purified acid can then be extracted back into an organic solvent and dried.
Q4: My purified product still shows some minor impurities on analysis. What are my options for achieving higher purity?
For achieving very high purity, especially for analytical standards or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. Chiral stationary phases can even be used to separate enantiomers if your synthesis was asymmetric[4].
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral impurities from your crude product.
Materials:
-
Crude 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolve the crude product in diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of your product.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Wash the organic layer with another portion of saturated NaHCO₃ solution and combine the aqueous layers.
-
The organic layer, containing neutral impurities, can be discarded.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). Your purified carboxylic acid should precipitate as a white solid.
-
Extract the precipitated product back into two portions of diethyl ether.
-
Combine the organic extracts and wash with one portion of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the purified 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for recrystallizing your product. Optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Purified 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid (from acid-base extraction or crude product if no neutral impurities are present)
-
Recrystallization solvent (e.g., ethanol/water mixture, or ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling to dissolve the solid.
-
If using a two-solvent system, slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until a slight cloudiness persists.
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Recrystallization Solvents for Carboxylic Acids [3]
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Suitable for more polar carboxylic acids. |
| Ethanol/Water | Medium-High | Variable | A versatile mixture, the ratio can be adjusted for optimal solubility. |
| Ethyl Acetate/Hexane | Medium | Variable | A common choice for compounds with intermediate polarity. |
| Toluene | Low | 111 | Can be effective for less polar carboxylic acids. |
Visualization of Purification Workflow
Caption: Decision workflow for purification strategy.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-30.
- de Souza, R. O. M. A., et al. (2010). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 15(2), 999-1006.
- Jäkel, C., & Paciello, R. (2006). The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein Journal of Organic Chemistry, 2, 21.
- Gherghel, L., et al. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance.
- Liang, D., et al. (2014). Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration. The Journal of organic chemistry, 79(15), 6726–6731.
-
LibreTexts. (2022). 10.5: Endo and Exo Products. Available from: [Link]
- Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its saturated congener: resolution of enantiomers and determination of their absolute configuration. Tetrahedron: Asymmetry, 16(16), 2754-2763.
-
ChemistrySteps. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. Available from: [Link]
- Paton, R. S., & Houk, K. N. (2012). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 3(11), 3174-3180.
- Google Patents. (2006). Method of separating stereoisomers of norbornene, dicarboxylic acid having norbornane structure, or derivative thereof.
- Google Patents. (2005). Process for preparing bicylo[2.2.1] heptane derivatives.
-
NIST. (n.d.). 2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-NORBORNANONE. Retrieved from [Link]
Sources
Validation & Comparative
13C NMR shifts characteristic of 2-methylnorbornane-2-carboxylic acid
Stereochemical Assignment of 2-Methylnorbornane-2-carboxylic Acid via C NMR
Executive Summary: The Stereochemical Challenge
The norbornane scaffold is a privileged structure in medicinal chemistry due to its capacity to orient functional groups in defined 3D space. However, the synthesis of 2-methylnorbornane-2-carboxylic acid typically yields a mixture of two diastereomers:
-
Exo-Isomer: The carboxylic acid group is in the exo position (equatorial-like); the methyl group is endo (axial-like).
-
Endo-Isomer: The carboxylic acid group is in the endo position; the methyl group is exo.
Distinguishing these isomers is non-trivial by
Comparative Analysis: Diagnostic C NMR Shifts
The following table contrasts the characteristic chemical shifts of the two isomers. The assignment relies on the
Table 1: Characteristic
C NMR Shifts (ppm in CDCl
)
| Carbon Position | Endo-Methyl Isomer (Exo-COOH) | Exo-Methyl Isomer (Endo-COOH) | Diagnostic Mechanism |
| C-Methyl (CH | 17.0 – 19.5 ppm | 22.0 – 26.0 ppm | Primary Diagnostic: Endo-Me is shielded by C6 ( |
| C2 (Quaternary) | 48.0 – 50.0 ppm | 46.0 – 48.0 ppm | Sensitive to the electronegativity of the exo substituent. |
| C1 (Bridgehead) | 42.0 – 44.0 ppm | 40.0 – 42.0 ppm | Influenced by the adjacent quaternary center. |
| C6 (Methylene) | 22.0 – 24.0 ppm | 28.0 – 30.0 ppm | Secondary Diagnostic: C6 is shielded by the endo-Me group. |
| C7 (Bridge) | 36.0 – 38.0 ppm | 38.0 – 40.0 ppm | Minor variation due to long-range effects. |
| COOH (Carbonyl) | 180.0 – 184.0 ppm | 178.0 – 182.0 ppm | Exo-COOH is typically slightly deshielded. |
Note: The "Endo-Methyl Isomer" is often the thermodynamic product, while the "Exo-Methyl Isomer" (Endo-COOH) is the kinetic product of alkylation.
Mechanistic Insight: The Gamma-Gauche Effect
The structural assignment is grounded in the steric relationship between the C2-substituents and the C6-methylene bridge.
-
Scenario A (Endo-Methyl): The methyl group at C2 is spatially crowded by the protons at C6. This Van der Waals repulsion expands the electron cloud around the methyl carbon, increasing shielding and shifting the signal upfield (< 20 ppm).
-
Scenario B (Exo-Methyl): The methyl group points away from the ring system into open space. It lacks this compression, appearing downfield (> 22 ppm).
Figure 1: Stereochemical Assignment Logic Flow
Caption: Decision tree for assigning stereochemistry based on C-Methyl and C6 chemical shifts.
Experimental Protocol: High-Resolution Acquisition
To ensure accurate assignment, particularly when analyzing mixtures, follow this optimized protocol.
Reagents & Equipment
-
Solvent: Chloroform-
(CDCl ) is standard. Use DMSO- if solubility is poor, but note that peaks may shift +1–2 ppm. -
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1]
-
Instrument: Minimum 100 MHz
C frequency (400 MHz H equivalent) recommended for resolving quaternary carbons.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 20–30 mg of the compound in 0.6 mL CDCl
. Filter through a cotton plug to remove particulates that cause line broadening. -
Pulse Sequence: Use a standard proton-decoupled sequence (e.g., zgpg30 on Bruker).
-
Parameter Optimization:
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The quaternary C2 and Carboxyl carbons have long
relaxation times. A short D1 will suppress these diagnostic signals. -
Scans (NS): Acquire a minimum of 512 scans to ensure the quaternary C2 signal is distinguishable from baseline noise.
-
-
Processing: Apply an exponential line broadening (LB) of 1.0 – 2.0 Hz to improve signal-to-noise ratio (S/N) for the quaternary carbons.
References
-
Grutzner, J. B., Jautelat, M., Dence, J. B., Smith, R. A., & Roberts, J. D. (1970).[2] Nuclear Magnetic Resonance Spectroscopy.[1][2][3][4][5][6][7][8][9] Carbon-13 Chemical Shifts in Norbornyl Derivatives. Journal of the American Chemical Society. Link
-
Stothers, J. B., Tan, C. T., & Teo, K. C. (1973).
C Nuclear Magnetic Resonance Studies. 32. The C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry. Link -
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[10]
- Whitesell, J. K., & Minton, M. A. (1987). Stereochemical Analysis of Alicyclic Systems by C NMR Spectroscopy. Stereochemical Analysis of Alicyclic Compounds.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Norbornene(498-66-8) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. spectrabase.com [spectrabase.com]
Comparative HPLC Methodologies for Methylnorbornane Carboxylic Acid Purity Assessment
Topic: HPLC methods for assaying purity of methylnorbornane carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Methylnorbornane carboxylic acid (MNCA) presents a unique analytical challenge due to its bicyclic aliphatic structure. Unlike its unsaturated precursor (norbornene carboxylic acid), MNCA lacks a significant UV chromophore (no
This guide evaluates three distinct HPLC methodologies for assaying MNCA purity. We prioritize methods that can resolve stereoisomers and quantify non-chromophoric impurities without requiring expensive mass spectrometry, although MS-compatible options are discussed.
Part 1: The Analytical Landscape
The purity assay of MNCA hinges on two critical factors:
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Isomeric Resolution: Distinguishing between endo (kinetic product) and exo (thermodynamic product) isomers, which often have distinct biological or chemical reactivities.
-
Detection Limits: The saturated norbornane ring is "UV-transparent" above 210 nm. Standard UV detection at 254 nm is useless here.
Method Comparison Matrix
| Feature | Method A: Low-UV RP-HPLC | Method B: Pre-Column Derivatization | Method C: RI/CAD Detection |
| Primary Mechanism | Hydrophobic Interaction (C18) | Chemical Tagging + RP-HPLC | Universal Detection |
| Detection Mode | UV @ 205–210 nm | UV @ 254 nm or Fluorescence | Refractive Index / Charged Aerosol |
| Sensitivity (LOD) | Moderate (10–50 µg/mL) | High (ng/mL range) | Moderate to High |
| Isomer Separation | Good (Shape Selectivity) | Excellent (Tag amplifies shape diff) | Good |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Reaction required) | Minimal |
| Best For | Routine QA/QC (High Purity) | Trace Impurity Profiling | Solvent-Limited Labs |
Part 2: Detailed Methodologies
Method A: Direct Low-Wavelength RP-HPLC (The "Workhorse" Protocol)
Best for: Routine purity checks of raw materials where concentration is high (>95%).
Scientific Rationale:
Since MNCA is a weak acid (pKa ~4.5), mobile phase pH control is non-negotiable. We use a phosphate buffer at pH 2.5–3.0 to protonate the carboxylic acid (
Protocol:
-
Column: High-density C18 (e.g., Zorbax Eclipse Plus C18 or Phenomenex Luna C18), 4.6 × 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.8 (adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10%
60% B (Linear ramp) -
15–20 min: 60% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is vital for isomer reproducibility).
-
Detection: UV @ 210 nm.
Validation Note:
-
Endo isomers typically elute later than exo isomers on C18 columns due to the more compact "folded" shape of the endo form interacting differently with the stationary phase ligands.
Method B: Pre-Column Derivatization (High Sensitivity)
Best for: Detecting trace impurities or when UV-absorbing solvents (like acetone) interfere with Method A.
Scientific Rationale: To overcome the lack of chromophore, we attach a UV-active "tag" to the carboxylic acid. Phenacyl bromide or 2-Nitrophenylhydrazine are common agents. This protocol uses Phenacyl Bromide , converting MNCA into a highly UV-absorbing ester (absorbs strongly at 254 nm).
Workflow Diagram:
Caption: Workflow for enhancing UV detectability of MNCA via phenacyl ester formation.
Protocol:
-
Reagent Prep: Dissolve 10 mg/mL Phenacyl Bromide in Acetone. Prepare Triethylamine (TEA) catalyst (10 mg/mL in Acetone).
-
Reaction: Mix 100 µL Sample + 100 µL Reagent + 50 µL TEA.
-
Incubation: Heat at 60°C for 30–45 minutes in a sealed vial.
-
HPLC Conditions:
Part 3: Decision Logic & Troubleshooting
Choosing the right method depends on your specific stage in drug development.
Method Selection Tree:
Caption: Decision matrix for selecting the optimal HPLC assay based on sensitivity and matrix requirements.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Baseline Drift (Method A) | UV absorbance of mobile phase gradient. | Ensure Methanol/Acetonitrile is "Gradient Grade". Use Acetonitrile over Methanol at 210 nm (MeOH cuts off at 205 nm). |
| Split Peaks | Isomer separation or pH mismatch. | If doublet is ~1 min apart, it is likely endo/exo isomers (confirm with NMR). If split is erratic, lower pH to <2.8. |
| Low Sensitivity | Detection wavelength too high. | MNCA has zero absorbance >220 nm. Ensure detector is set to 205–210 nm. |
References
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Separation of Norbornene Carboxylic Acid Isomers : Title: Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid.[3] Source: Scientific Research Publishing. URL:[Link] Relevance: Establishes the baseline separation of endo/exo isomers on C18 using acidic mobile phases.
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Detection of Non-Chromophoric Acids : Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[4] Source: NCBI / PMC. URL:[Link] Relevance: Validates the use of derivatization and low-UV detection for saturated carboxylic acids.
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HPLC Separation Mechanisms for Isomers : Title: Separation of two isomers (Chromatography Forum Discussion). Source: Chromatography Forum. URL:[Link] Relevance: Provides expert consensus on using C18 vs. C8 for structural isomer resolution.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
